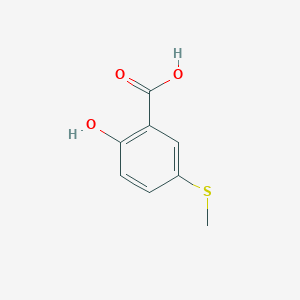

2-Hydroxy-5-(methylsulfanyl)benzoic acid

Description

Contextualization within Organosulfur Chemistry

2-Hydroxy-5-(methylsulfanyl)benzoic acid is a notable example of an organosulfur compound, a class of molecules that contain carbon-sulfur bonds. The presence of the methylsulfanyl (-SCH₃) group significantly influences the electronic properties and reactivity of the aromatic ring. In organosulfur chemistry, the sulfur atom can exist in various oxidation states, which allows for a wide range of chemical transformations. For instance, the sulfide (B99878) group in this compound can be oxidized to a sulfoxide (B87167) or a sulfone, leading to the formation of derivatives with altered chemical and physical properties, such as 2-hydroxy-5-(methylsulfonyl)benzoic acid. uni.lu This versatility makes it a useful building block for creating more complex sulfur-containing molecules.

The sulfanyl (B85325) group, a sulfur atom bonded to a hydrogen atom, is the parent functional group of compounds like this compound. fishersci.com The study of sulfanylbenzoic acids and their derivatives is an active area of research, with applications in various domains of chemistry. fishersci.com

Placement within Hydroxycarboxylic Acid and Benzoic Acid Derivative Research

As a derivative of benzoic acid, this compound belongs to the family of carboxylic acids, which are characterized by the presence of a carboxyl (-COOH) functional group. Furthermore, the hydroxyl (-OH) group at the ortho position to the carboxyl group classifies it as a salicylic (B10762653) acid derivative. Salicylic acid and its derivatives are a well-studied class of hydroxycarboxylic acids with a wide range of applications.

The presence of both the hydroxyl and carboxylic acid groups allows this compound to participate in a variety of chemical reactions, including esterification, acylation, and coordination with metal ions. The interplay between these functional groups, along with the electron-donating nature of the methylsulfanyl group, modulates the acidity of the carboxylic acid and the phenolic proton. Research into 2-hydroxybenzoic acid derivatives has led to the identification of compounds with selective inhibitory activity against certain enzymes, highlighting the importance of this chemical scaffold. nih.gov

Significance in Contemporary Chemical Synthesis and Materials Science

In contemporary chemical synthesis, this compound serves as a versatile starting material and intermediate. Its functional groups can be selectively modified to introduce new functionalities and build more complex molecular architectures. For example, the carboxylic acid and hydroxyl groups can act as ligands, binding to metal centers to form coordination complexes. These metal complexes can have interesting catalytic, magnetic, or optical properties, making them relevant to the field of materials science.

The ability of salicylic acid derivatives to form stable complexes with a variety of metal ions is well-documented. This chelating ability, combined with the potential for further functionalization through the methylsulfanyl group, makes this compound a promising candidate for the design of novel functional materials, such as metal-organic frameworks (MOFs) and polymers with tailored properties. The synthesis of related benzoic acid derivatives, such as 2-propoxy-5-methylbenzoic acid, has been explored for applications in dental cements, indicating the potential for this class of compounds in specialized material applications. nist.gov

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATDARDTUZHWMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344492 | |

| Record name | Benzoic acid, 2-hydroxy-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32318-42-6 | |

| Record name | 2-Hydroxy-5-(methylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32318-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-(methylsulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 5 Methylsulfanyl Benzoic Acid and Its Analogues

Established Synthetic Routes to 2-Hydroxy-5-(methylsulfanyl)benzoic Acid

Traditional synthetic approaches often rely on the functionalization of readily available starting materials like salicylic (B10762653) acid or employ general methods developed for the synthesis of sulfur-containing aromatic compounds.

The synthesis of this compound can be conceptually approached starting from salicylic acid (2-hydroxybenzoic acid). This strategy involves the introduction of a methylsulfanyl (-SCH₃) group at the 5-position of the salicylic acid ring. The hydroxyl and carboxyl groups on the ring are ortho-, para-directing, meaning they activate the ring for electrophilic substitution at positions 3 and 5.

A plausible, though not extensively documented, route would involve an electrophilic substitution reaction. This could potentially be achieved by reacting salicylic acid with a reagent that can deliver a methylthio electrophile, such as dimethyl sulfoxide (B87167) (DMSO) activated by an acid, or methanesulfenyl chloride (CH₃SCl). The reaction would proceed via the attack of the electron-rich aromatic ring on the sulfur electrophile.

An analogous, well-established procedure is the synthesis of 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid), which is prepared by the carbonation of p-cresol. nist.gov Modifying such established protocols for sulfur incorporation represents a foundational strategy for synthesizing the target compound and its analogues.

More general synthetic strategies for incorporating sulfur into benzoic acid derivatives have been widely reported. These methods are applicable to a broad range of substrates and provide versatile entries to organosulfur benzoic acids.

One common approach involves the reaction of a benzoic acid derivative with a sulfur-containing reagent. ontosight.ai For example, the synthesis of sulfonyl benzoic acid analogues has been achieved through the reaction of a carboxylic acid with thionyl chloride to produce an acyl chloride, followed by N-acylation of an appropriate amine. mdpi.com While this leads to a sulfonyl group rather than a sulfanyl (B85325) group, it illustrates the principle of building complex molecules from simpler benzoic acid precursors. The synthesis of 2-((methyl(dioxido)sulfanyl)thio)benzoic acid, for instance, likely involves reacting a benzoic acid derivative with a reagent like methylsulfonyl chloride. ontosight.ai

Another strategy involves the direct sulfurization of aromatic carboxylic acids. A patented process describes the production of sulfur-containing aromatic carboxylic acids by heating a mixture of the acid (e.g., benzoic acid), elemental sulfur, and concentrated sulfuric acid. google.com This method likely proceeds through an electrophilic attack by a protonated sulfur species on the aromatic ring. google.com

| Starting Material | Reagents | Product Type | Reference |

| Benzoic acid | Sulfur, H₂SO₄ | Sulfurized benzoic acid | google.com |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid | SOCl₂, Valine/NaOH | N-acyl-α-amino acid | mdpi.com |

| 2-halophenylacetic acids | Elemental sulfur (S₈), Amines | Benzodisulfide heterocycles | researchgate.net |

Advanced Synthetic Strategies for Organosulfur Benzoic Acids

Modern synthetic chemistry has seen the development of powerful transition-metal catalyzed reactions that offer high efficiency, selectivity, and functional group tolerance for the formation of carbon-sulfur bonds.

Rhodium-catalyzed reactions have emerged as a potent tool for the synthesis of organosulfur compounds. elsevierpure.com These methods often proceed under mild conditions and avoid the use of harsh reagents. A significant development in this area is the carboxylate-directed, ortho-selective thiolation of benzoic acids using rhodium(III) catalysts. rsc.org In this process, the carboxyl group of the benzoic acid derivative coordinates to the rhodium center, directing the C-H activation and subsequent thiolation to the ortho position. While this specific methodology targets the ortho position, it highlights the potential of directing group-assisted, transition-metal catalysis for the regioselective functionalization of benzoic acids.

A key strategy in rhodium-catalyzed organosulfur synthesis involves the cleavage of the sulfur-sulfur (S-S) bond of disulfides. nih.gov Rhodium complexes have been shown to efficiently catalyze the cleavage of S-S bonds and subsequently transfer the resulting organothio groups to various organic molecules. elsevierpure.comnih.gov This approach is advantageous as it uses disulfides, which are generally more stable, easier to handle, and less odorous than thiols. nih.gov

The synthesis does not typically require bases or organometallic reagents and can be reversible, involving chemical equilibria. elsevierpure.comnih.gov This allows for the transformation of a stable S-S bond into a new C-S bond under catalytic conditions. This methodology could be applied to the synthesis of this compound by reacting a suitable salicylic acid derivative with dimethyl disulfide (CH₃S-SCH₃) in the presence of a rhodium catalyst.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Reference |

| Rhodium(III) complex | Benzoic acid derivatives | Disulfides | ortho-Thiolated benzoic acids | rsc.org |

| Rhodium complex | Organic compounds | Disulfides | Diverse organosulfur compounds | elsevierpure.comnih.gov |

Elemental sulfur (S₈) is an abundant, inexpensive, and readily available source for synthesizing sulfur-containing compounds. researchgate.net While traditional methods often require high temperatures to generate thiyl radicals from elemental sulfur, recent advancements have enabled metal-catalyzed reactions at much lower temperatures. mdpi.comnih.gov Rhodium catalysis, in particular, has shown potential for reactions involving elemental sulfur well below its melting point (115 °C). mdpi.com

Transition-metal-free methods have also been developed. For example, a one-pot, three-component cascade cyclization using enaminones, cyanamide, and elemental sulfur has been reported for the synthesis of 2-amino-5-acylthiazoles. researchgate.net Another approach describes the synthesis of benzodisulfide heterocyclic compounds from 2-halophenylacetic acids, elemental sulfur, and amines under metal-free conditions. researchgate.net These techniques demonstrate the versatility of elemental sulfur as a building block in the synthesis of complex sulfur-containing molecules, including derivatives related to benzoic acids.

Desulfurative Functionalization and Carboxylation Routes

Desulfurative functionalization has emerged as a powerful strategy in organic synthesis, enabling the formation of various carbon-carbon and carbon-heteroatom bonds from organosulfur compounds. researchgate.net A key application of this approach is desulfurative carboxylation, where a carbon-sulfur bond is cleaved and replaced with a carboxyl group. researchgate.net This transformation is particularly valuable for synthesizing aromatic carboxylic acids from readily available aryl thiols and their derivatives.

Recent advancements have focused on developing methods that utilize carbon dioxide (CO2) as a sustainable and renewable C1 source for the carboxyl group. researchgate.net These routes often proceed through radical intermediates, offering pathways that are distinct from traditional carboxylation methods like the Kolbe-Schmitt reaction.

A significant breakthrough in this area is the development of a photo-induced, catalyst-free method for the carboxylation of C(sp²)–S bonds in aryl thiols using atmospheric pressure CO2. researchgate.netnih.gov This reaction provides a direct synthetic route to important aryl carboxylic acids under mild conditions. nih.gov

The process is typically carried out by irradiating a solution of the aryl thiol in a solvent like dimethyl sulfoxide (DMSO) in the presence of a base, such as potassium tert-butoxide (tBuOK), under a CO2 atmosphere. researchgate.net Mechanistic studies suggest that the reaction proceeds via the in situ generation of a carbon dioxide radical anion (CO2•−) and a disulfide intermediate. researchgate.netnih.gov These key intermediates then engage in a radical substitution process to yield the final carboxylic acid product. researchgate.netnih.gov The reaction demonstrates good functional group tolerance and a wide substrate scope, applicable to various aryl thiol derivatives. nih.gov

The table below summarizes the results for the photo-induced carboxylation of various aryl thiols with CO2.

| Entry | Aryl Thiol Substrate | Base | Time (h) | Yield (%) |

| 1 | 4-Methylbenzenethiol | tBuOK | 12 | 95 |

| 2 | 4-Methoxybenzenethiol | tBuOK | 12 | 92 |

| 3 | 4-tert-Butylbenzenethiol | tBuOK | 12 | 93 |

| 4 | 4-Fluorobenzenethiol | tBuOK | 24 | 85 |

| 5 | 4-Chlorobenzenethiol | tBuOK | 24 | 81 |

| 6 | 4-(Trifluoromethyl)benzenethiol | tBuOK | 24 | 75 |

| 7 | Benzenethiol | Cs2CO3 | 12 | 72 |

| Reaction Conditions: Aryl thiol (0.2 mmol), Base (3.5 eq.), DMSO (2.0 mL), 1 atm CO2, 365 nm LEDs, room temperature. Data sourced from Liu, J., et al. (2024). researchgate.netnih.gov |

Ultrasonic-Assisted Synthesis Protocols

Ultrasonic-assisted organic synthesis (UAOS) is recognized as a green chemistry approach that can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times under milder conditions. ekb.eg The underlying principle of this technique, known as sonochemistry, is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-intensity ultrasound. ekb.eg This collapse generates localized "hot spots" with extreme temperatures (approx. 5,000 K) and pressures (approx. 1,000 atm), dramatically increasing reactivity. ekb.eg

This methodology has been successfully applied to a wide range of organic transformations, including the synthesis of aromatic compounds. For instance, the sulfonation of aromatic compounds like toluene (B28343) and naphthalene (B1677914) with sulfuric acid shows a considerable enhancement in reaction rate and improved selectivity under sonication compared to conventional stirring methods. researchgate.net While specific protocols for this compound are not detailed, the application of ultrasound to related syntheses demonstrates its potential. For example, the synthesis of various biologically active heterocycles and the sulfonation of phenols and anilines have been efficiently conducted using ultrasound, often in environmentally benign solvents like water or under catalyst-free conditions. nih.govscirp.org

The following table compares the outcomes of sulfonation reactions conducted with and without ultrasonic irradiation.

| Aromatic Substrate | Method | Time | Conversion (%) | Selectivity (%) | Product |

| Toluene | Silent | 24 h | 70 | 90 | Toluene-4-sulfonic acid |

| Toluene | Ultrasound | 45 min | 76 | 100 | Toluene-4-sulfonic acid |

| Benzene (B151609) | Silent | 5 h | 13 | 80 | Benzenesulfonic acid |

| Benzene | Ultrasound | 45 min | 28 | 100 | Benzenesulfonic acid |

| Naphthalene | Silent | 5 h | 11 | 87 | Naphthalene-1-sulfonic acid |

| Naphthalene | Ultrasound | 45 min | 66 | 100 | Naphthalene-1-sulfonic acid |

| Data sourced from Bhor, M.D., et al. (2008). researchgate.net |

Synthesis of Related Sulfur-Containing Benzoic Acid Derivatives

The synthesis of benzoic acid derivatives containing sulfur in various oxidation states is a field of significant interest due to their applications as intermediates in pharmaceuticals and other functional materials. Methodologies often involve either introducing a sulfur-containing substituent onto a pre-formed benzoic acid ring or modifying a sulfur-containing precursor.

Strategies for Methylsulfonyl and Other Sulfur Oxidation States

The synthesis of aryl sulfones, such as 2-hydroxy-5-(methylsulfonyl)benzoic acid, is most commonly achieved through the oxidation of the corresponding aryl sulfides. researchgate.net This transformation is a cornerstone of organosulfur chemistry, and numerous reagents and catalytic systems have been developed to perform this oxidation selectively and efficiently. researchgate.netorientjchem.org

A wide array of conventional oxidants can convert sulfides to sulfones, including hydrogen peroxide (H2O2), potassium hydrogen persulfate (Oxone®), sodium periodate (B1199274) (NaIO4), potassium permanganate (B83412) (KMnO4), and meta-chloroperbenzoic acid (m-CPBA). orientjchem.org The choice of oxidant and reaction conditions can allow for selective oxidation to the intermediate sulfoxide or complete oxidation to the sulfone. researchgate.netresearchgate.net For example, H2O2 in the presence of catalysts like tungsten (W) or manganese (Mn) compounds is a common system for sulfide (B99878) oxidation. orientjchem.org

More specialized reagents like dimethyldioxirane (B1199080) (DMDO) have also been studied for the oxidation of aryl methyl sulfides. rsc.org The mechanism of oxidation by DMDO can vary depending on the solvent system, proceeding either through a single-step concerted mechanism or a two-step process involving a sulfonium (B1226848) betaine (B1666868) intermediate. rsc.org Biocatalytic methods using fungal strains such as Aspergillus ochraceus also provide an environmentally benign route to sulfones from sulfides under mild conditions. orientjchem.org

The table below highlights various methods for the oxidation of aryl sulfides to aryl sulfones.

| Sulfide Substrate | Oxidizing Agent/System | Solvent | Key Feature |

| Alkyl aryl sulfides | Aspergillus ochraceus / Penicillium funiculosum | Aqueous | Environmentally benign, mild conditions orientjchem.org |

| Diphenyl sulfide | H2O2 / NaHCO3 / MnSO4·H2O | Acetonitrile/DMF | Catalyst-free for some substrates orientjchem.org |

| Aryl methyl sulfides | Dimethyldioxirane (DMDO) | Acetone | Mechanistic pathway depends on water content rsc.org |

| General aryl sulfides | Oxone® | Not specified | Common and effective oxidant researchgate.net |

| General aryl sulfides | H2O2 / Tungsten (W) catalysts | Various | Widely used catalytic system orientjchem.org |

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound and its derivatives can be readily converted into esters and amides to produce a variety of functional molecules. Esterification is a common transformation for hydroxybenzoic acids. One established method involves reacting the hydroxybenzoic acid with a halogenated derivative of an aliphatic or cycloaliphatic hydrocarbon. google.com To avoid competing O-alkylation of the phenolic hydroxyl group, this reaction is performed in an essentially homogeneous liquid phase in the presence of a nonquaternizable tertiary amine, which acts as a catalyst. google.com The molar ratio between the carboxylic acid functions and the halogen atoms of the alkylating agent is typically maintained close to 1:1. google.com

For example, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an analogue, can be achieved in high yield via an esterification step. researchgate.net This highlights the efficiency of standard esterification protocols for these types of substituted benzoic acids. The synthesis of methyl 2-hydroxy-5-(methylsulfanyl)benzoate serves as a direct example of esterification of the parent acid. chemsynthesis.com

Amidation reactions can be carried out using standard peptide coupling reagents or by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. The synthesis of sulfa drugs, which are amides of p-aminobenzenesulfonic acid, exemplifies the importance of C-N bond formation in related aromatic sulfonic acid derivatives. scirp.org

Spectroscopic and Structural Elucidation of 2 Hydroxy 5 Methylsulfanyl Benzoic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Although specific experimental spectra for 2-Hydroxy-5-(methylsulfanyl)benzoic acid are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-established chemical shifts of salicylic (B10762653) acid and the known substituent effects of the methylsulfanyl (-SCH₃) group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylsulfanyl protons, and the acidic protons of the hydroxyl and carboxyl groups. The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

The proton at C6, ortho to the carboxyl group, would appear as a doublet.

The proton at C4, ortho to the methylsulfanyl group and meta to the carboxyl group, would likely appear as a doublet of doublets.

The proton at C3, ortho to the hydroxyl group and meta to the methylsulfanyl group, would also be a doublet of doublets.

The methyl protons of the -SCH₃ group would present as a sharp singlet, typically in the range of 2.4-2.6 ppm.

The phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons are expected to be broad singlets at highly deshielded (downfield) positions, often above 10 ppm, due to hydrogen bonding. Their exact chemical shifts can be sensitive to solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 11.0 | Broad Singlet |

| -OH | ~9.0 - 10.0 | Broad Singlet |

| H-6 | ~7.8 - 8.0 | Doublet (d) |

| H-4 | ~7.2 - 7.4 | Doublet of Doublets (dd) |

| H-3 | ~6.9 - 7.1 | Doublet of Doublets (dd) |

| -SCH₃ | ~2.5 | Singlet (s) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated.

The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing above 170 ppm.

The aromatic carbons will resonate in the 110-160 ppm range. The carbon attached to the hydroxyl group (C2) will be significantly deshielded, as will the carbon attached to the carboxyl group (C1). The carbon bonded to the sulfur (C5) will also show a characteristic shift.

The methyl carbon of the methylsulfanyl group will be the most upfield signal, typically appearing around 15-20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~172 |

| C-2 (-OH) | ~158 |

| C-5 (-SCH₃) | ~135 |

| C-1 (-COOH) | ~118 |

| C-3 | ~116 |

| C-4 | ~125 |

| C-6 | ~129 |

| -SCH₃ | ~16 |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. docbrown.inforesearchgate.net

O-H Stretching: A very broad and prominent absorption band is expected in the region of 2500-3300 cm⁻¹. This breadth is a hallmark of the O-H stretch in the carboxylic acid dimer, which is formed via strong intermolecular hydrogen bonding. docbrown.info The phenolic O-H stretch will also contribute to this region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680 and 1710 cm⁻¹. researchgate.net The position is influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent hydroxyl group.

C-O Stretching: The spectrum will also contain C-O stretching vibrations for both the carboxylic acid and the phenol, typically found in the 1200-1320 cm⁻¹ region. docbrown.info

O-H Bending: An out-of-plane O-H bend (wag) for the carboxylic acid dimer often appears as a broad band around 900-960 cm⁻¹. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium-Weak |

| Methyl Group | C-H Stretch | 2850-2960 | Medium-Weak |

| Carbonyl | C=O Stretch | 1680-1710 | Strong, Sharp |

| Phenol/Carboxylic Acid | C-O Stretch | 1200-1320 | Strong |

| Carboxylic Acid | O-H Bend | 900-960 | Medium, Broad |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region due to π→π* transitions within the benzene ring and associated chromophores. researchgate.net

The UV-Vis spectrum is expected to show two or three main absorption bands. For salicylic acid, characteristic absorption bands appear around 230 nm and 300 nm. researchgate.net The presence of the electron-donating methylsulfanyl group at the para position to the hydroxyl group may cause a bathochromic (red) shift in these absorption maxima compared to salicylic acid.

Solvatochromism , the change in the color of a substance when dissolved in different solvents, is an expected property for this molecule. nih.gov The position of the absorption maxima (λ_max) can shift depending on the polarity of the solvent. This is because solvents with different polarities can stabilize the ground and excited states of the molecule to different extents. For phenolic compounds, an increase in solvent polarity often leads to a red shift (positive solvatochromism) of the π→π* transition bands. This phenomenon can be used to probe the nature of the electronic transitions and the charge distribution in the excited state. semanticscholar.org

Mass Spectrometric Techniques for Molecular Characterization (GC-MS, MS-MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₈O₃S, giving it a molecular weight of 184.21 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

Molecular Ion (M⁺·): A peak at m/z = 184, corresponding to the intact molecule with one electron removed.

[M - OH]⁺: A prominent peak at m/z = 167, resulting from the loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation pathway for benzoic acids. docbrown.info

[M - COOH]⁺: A peak at m/z = 139, due to the loss of the entire carboxyl group as a radical.

[M - H₂O]⁺·: A potential peak at m/z = 166, arising from the loss of a water molecule, likely through an ortho effect involving the adjacent hydroxyl and carboxyl groups.

Loss of CH₃: Cleavage of the S-CH₃ bond could lead to a fragment at m/z = 169.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion to several decimal places, confirming the elemental formula C₈H₈O₃S and distinguishing it from any other isomers. Tandem mass spectrometry (MS-MS) could be used to isolate specific fragment ions and induce further fragmentation, providing more detailed connectivity information.

Interactive Data Table: Predicted Mass Spectrometry Fragments (EI)

| m/z | Proposed Fragment | Neutral Loss |

| 184 | [C₈H₈O₃S]⁺· (Molecular Ion) | - |

| 167 | [C₈H₇O₂S]⁺ | ·OH |

| 139 | [C₇H₇OS]⁺ | ·COOH |

| 169 | [C₇H₅O₃S]⁺ | ·CH₃ |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound is not available, its solid-state structure can be predicted based on that of benzoic acid and other salicylic acid derivatives. researchgate.net

Tautomeric Equilibria Investigation (e.g., Enol-Keto Tautomerism)

Tautomerism involves the migration of a proton, typically hydrogen, resulting in an equilibrium between two or more structural isomers. byjus.com For salicylic acid derivatives, there is potential for enol-keto tautomerism involving intramolecular proton transfer. researchgate.netaip.org

The primary form of this compound is the enol tautomer, where the proton resides on the phenolic oxygen. However, it can exist in equilibrium with its keto tautomer. This transformation involves the transfer of the phenolic proton to the carbonyl oxygen of the adjacent carboxylic acid group, forming a zwitterionic or quinoid-type structure. This process is often facilitated by the intramolecular hydrogen bond between the two groups. While the enol form is typically the most stable in the ground state for salicylic acids, the equilibrium can be influenced by factors such as solvent and electronic excitation (photo-tautomerism). researchgate.netacs.org Spectroscopic studies, particularly UV-Vis and fluorescence spectroscopy, can be employed to investigate this equilibrium, as the two tautomers possess distinct electronic absorption and emission properties. aip.org

Computational Chemistry Approaches to 2 Hydroxy 5 Methylsulfanyl Benzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT methods are widely used to study benzoic acid and its derivatives, providing a balance between accuracy and computational cost. vjst.vnresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-Hydroxy-5-(methylsulfanyl)benzoic acid, this involves calculating the electronic energy for various atomic arrangements until a minimum energy conformation is found.

DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), can be employed to perform this optimization. vjst.vnresearchgate.net The process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, calculations on benzoic acid dimers show that DFT can accurately predict the intermolecular hydrogen bond distances between the carboxylic acid groups. vjst.vn In this compound, an intramolecular hydrogen bond is expected between the hydroxyl group and the carboxylic acid group, a feature that would be precisely characterized by geometry optimization. The resulting optimized structure represents the molecule's most probable geometry in the gas phase. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical, yet realistic, data based on typical values for similar structures calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-O (hydroxyl) | 1.36 Å |

| O-H (hydroxyl) | 0.97 Å | |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| C-S (thioether) | 1.78 Å | |

| S-C (methyl) | 1.82 Å | |

| Bond Angles | C-C-O (hydroxyl) | 120.5° |

| C-C-C (carboxyl) | 119.8° | |

| O=C-O (carboxyl) | 123.0° | |

| C-S-C (thioether) | 104.5° | |

| Dihedral Angle | O=C-O-H (carboxyl) | ~180° (planar) |

Prediction of Spectroscopic Parameters and Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited state properties of molecules. nih.gov This method allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from occupied molecular orbitals to unoccupied ones. researchgate.netresearchgate.net

For this compound, TD-DFT calculations can identify the primary electronic transitions, such as π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons on the oxygen and sulfur atoms. researchgate.net The calculations provide the excitation energies and oscillator strengths for each transition, which correspond to the absorption wavelength (λmax) and intensity of the peaks in the UV-Vis spectrum. vjst.vnresearchgate.net Studies on similar benzoic acid derivatives have shown that functionals like CAM-B3LYP can provide results in excellent agreement with experimental spectra. nih.govresearchgate.net

Table 2: Predicted Electronic Excitations for this compound via TD-DFT This table illustrates the type of data generated from TD-DFT calculations for predicting UV-Vis spectra.

| Transition | Main Orbital Contribution | Predicted Wavelength (λmax) | Oscillator Strength (f) |

| S0 → S1 | HOMO → LUMO (π → π) | ~310 nm | 0.45 |

| S0 → S2 | HOMO-1 → LUMO (π → π) | ~275 nm | 0.21 |

| S0 → S3 | n → π* | ~240 nm | 0.05 |

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is frequently used to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor. researchgate.netmdpi.com

In docking studies involving 2,5-substituted benzoic acid derivatives, researchers have investigated their binding to anti-apoptotic proteins like Mcl-1 and Bfl-1, which are relevant targets in cancer therapy. nih.gov The docking models predict that the benzoic acid scaffold plays a crucial role in binding. Specifically, the carboxyl group often forms essential hydrogen bonds with key amino acid residues, such as arginine, in the protein's binding pocket. nih.gov The substituent at the 5-position, in this case, the methylsulfanyl group, would occupy a hydrophobic pocket, contributing to the binding affinity through hydrophobic interactions with residues like leucine (B10760876) and valine. nih.gov The binding affinity is typically quantified by a docking score, with lower values (more negative) indicating a more favorable interaction. jbcpm.com These in silico studies are instrumental in structure-based drug design, guiding the synthesis of more potent and selective inhibitors. nih.gov

Table 3: Example of Molecular Docking Results for a 2,5-Substituted Benzoic Acid Derivative with a Protein Target This table is based on findings for similar compounds and illustrates typical docking outputs.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Mcl-1 | -8.5 | Arg263, Leu267, Val253 | Hydrogen Bond, Hydrophobic |

| Bfl-1 | -8.2 | Arg88, Val74 | Hydrogen Bond, Hydrophobic |

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and topological characteristics of a molecule. mdpi.com These descriptors can be calculated from the molecular structure and are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the biological activity, pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and physicochemical properties of compounds. mdpi.comnih.gov

For this compound, a wide range of descriptors can be calculated using specialized software. mdpi.commdpi.com These descriptors fall into several categories, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and physicochemical (e.g., LogP, Polar Surface Area). For example, descriptors such as the partition coefficient (LogP) can predict a molecule's hydrophilicity, which influences its absorption and distribution in the body. mdpi.com The Polar Surface Area (PSA) is another critical descriptor that correlates with drug permeability through cell membranes. nih.gov Analyzing these descriptors provides valuable insights into the drug-likeness and potential bioavailability of the compound without the need for initial synthesis and testing. mdpi.comnih.gov

Table 4: Predicted Molecular Descriptors for this compound This table contains calculated or predicted values for key molecular descriptors relevant to drug discovery.

| Descriptor | Abbreviation | Predicted Value | Significance |

| Molecular Weight | MW | 184.21 g/mol | General size of the molecule |

| LogP (Octanol-Water Partition Coefficient) | LogP | ~2.5 | Lipophilicity, membrane permeability |

| Topological Polar Surface Area | TPSA | 66.4 Ų | Drug transport and bioavailability |

| Number of Hydrogen Bond Donors | HBD | 2 | Potential for hydrogen bonding |

| Number of Hydrogen Bond Acceptors | HBA | 3 | Potential for hydrogen bonding |

| Molar Refractivity | MR | ~48 cm³/mol | Molar volume and polarizability |

Chemical Reactivity and Derivatization Pathways of 2 Hydroxy 5 Methylsulfanyl Benzoic Acid

Reactions Involving the Carboxylic Acid Group (e.g., Esterification, Salt Formation)

The carboxylic acid group is a primary site for reactions such as esterification and salt formation.

Esterification: The carboxylic acid moiety can be readily converted to its corresponding ester. For instance, the reaction of 2-Hydroxy-5-(methylsulfanyl)benzoic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid, yields methyl 2-hydroxy-5-(methylsulfanyl)benzoate. This reaction is a standard Fischer esterification. The process is generally carried out under reflux conditions to drive the equilibrium towards the product. Other alcohols can be used to produce a variety of esters.

Salt Formation: As a carboxylic acid, this compound readily reacts with bases to form salts. The reaction with a strong base, such as sodium hydroxide, results in the formation of sodium 2-hydroxy-5-(methylsulfanyl)benzoate. Similarly, other alkali metal hydroxides or carbonates can be used to produce the corresponding salts. These salt formation reactions are typically fast and are carried out in a suitable solvent like water or ethanol.

| Reaction Type | Reactant | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Methanol | Methyl 2-hydroxy-5-(methylsulfanyl)benzoate | Acid catalyst (e.g., H₂SO₄), Reflux |

| Salt Formation | Sodium Hydroxide | Sodium 2-hydroxy-5-(methylsulfanyl)benzoate | Aqueous or alcoholic solution, Room temperature |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is another reactive site in the molecule, susceptible to reactions like alkylation and acylation.

Alkylation (Ether Formation): The hydroxyl group can be converted to an ether. A common method involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. For example, in a reaction analogous to that of 2-hydroxy-5-methylbenzoic acid, the compound could first be esterified at the carboxyl group, followed by reaction with an alkyl halide such as propyl iodide in the presence of a base to yield the corresponding 2-alkoxy derivative. Subsequent hydrolysis of the ester group would then yield the 2-alkoxy-5-(methylsulfanyl)benzoic acid.

Acylation (Ester Formation): The hydroxyl group can also be acylated to form a phenolic ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, acylation with acetic anhydride would yield 2-acetoxy-5-(methylsulfanyl)benzoic acid. This reaction is often carried out in the presence of a base like pyridine (B92270) or sodium acetate.

| Reaction Type | Reactant | Potential Product | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., Propyl Iodide) | 2-Propoxy-5-(methylsulfanyl)benzoic acid | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | 2-Acetoxy-5-(methylsulfanyl)benzoic acid | Base (e.g., Pyridine) or Acid Catalyst |

Transformations of the Methylsulfanyl Moiety (e.g., Oxidation to Sulfoxide (B87167) or Sulfone)

The methylsulfanyl (-SCH₃) group can be oxidized to form the corresponding sulfoxide and sulfone, which significantly alters the electronic properties of the molecule.

Oxidation to Sulfoxide: The selective oxidation of the thioether to a sulfoxide can be achieved using a mild oxidizing agent. A common reagent for this transformation is hydrogen peroxide in a suitable solvent like acetic acid or methanol. Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to prevent over-oxidation to the sulfone. The resulting product would be 2-hydroxy-5-(methylsulfinyl)benzoic acid.

Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent, yields the sulfone. Reagents like potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide under more forcing conditions can be used to produce 2-hydroxy-5-(methylsulfonyl)benzoic acid. The sulfonyl group is a strong electron-withdrawing group, which will have a significant impact on the reactivity of the aromatic ring.

| Target Product | Typical Oxidizing Agent | General Reaction Conditions |

|---|---|---|

| 2-Hydroxy-5-(methylsulfinyl)benzoic acid (Sulfoxide) | Hydrogen Peroxide (H₂O₂) (1 equivalent) | Controlled temperature, often in acetic acid or methanol |

| 2-Hydroxy-5-(methylsulfonyl)benzoic acid (Sulfone) | Potassium Permanganate (KMnO₄) or excess H₂O₂ | More vigorous conditions (e.g., heating) |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution, with the regioselectivity of the reaction being determined by the directing effects of the existing substituents.

The hydroxyl group is a strongly activating, ortho-, para-directing group. The methylsulfanyl group is a weakly activating, ortho-, para-directing group. The carboxylic acid group is a deactivating, meta-directing group. The positions ortho to the hydroxyl group are C3 and C1 (occupied by the carboxyl group). The positions para to the hydroxyl group is C5 (occupied by the methylsulfanyl group). The positions ortho to the methylsulfanyl group are C4 and C6. The position para to the methylsulfanyl group is C2 (occupied by the hydroxyl group). The positions meta to the carboxylic acid group are C3 and C5.

Considering the combined effects, the C3 and C6 positions are the most likely sites for electrophilic attack. The hydroxyl group strongly activates the ortho position (C3), and the methylsulfanyl group activates its ortho position (C6). The deactivating effect of the carboxyl group is felt most strongly at the ortho and para positions to it (C3 and C1, C5), but the activating effects of the hydroxyl and methylsulfanyl groups are expected to dominate.

Nitration: Nitration of the ring, for example with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group at the C3 or C6 position. The exact ratio of isomers would depend on the specific reaction conditions.

Halogenation: Halogenation, for instance with bromine in a suitable solvent, would also be expected to occur at the C3 or C6 positions, leading to the formation of bromo-derivatives.

Electrochemical Behavior and Reaction Pathways

The electrochemical behavior of this compound is expected to be influenced by the presence of the electroactive phenolic hydroxyl group and the methylsulfanyl group.

Based on studies of similar compounds, the phenolic hydroxyl group can undergo oxidation at a suitable electrode surface. The oxidation of salicylic (B10762653) acid, a related compound, has been shown to be an irreversible process. This suggests that the 2-hydroxybenzoic acid moiety of the target molecule would also exhibit an oxidative wave at a positive potential.

The methylsulfanyl group is also susceptible to electrochemical oxidation. Studies on thioanisole (B89551) (methylphenyl sulfide) have shown that it can be electrochemically oxidized, often leading to the formation of the corresponding sulfoxide and sulfone. The potential at which this oxidation occurs would be influenced by the other substituents on the aromatic ring.

Therefore, the cyclic voltammogram of this compound would likely display anodic peaks corresponding to the oxidation of both the hydroxyl and the methylsulfanyl groups. The exact potentials of these peaks would depend on the experimental conditions, such as the pH of the supporting electrolyte and the nature of the working electrode. The relative ease of oxidation of the two groups would determine the initial electrochemical reaction pathway.

Coordination Chemistry of 2 Hydroxy 5 Methylsulfanyl Benzoic Acid As a Ligand

Ligational Behavior with Metal Ions (e.g., Transition Metals, Group 4 Metals)

2-Hydroxy-5-(methylsulfanyl)benzoic acid is expected to act as a versatile ligand for a range of metal ions, including transition metals and Group 4 metals. The coordination is primarily facilitated by the hard oxygen donor atoms of the hydroxyl and carboxylate groups. The soft sulfur atom of the methylsulfanyl group may also participate in coordination, particularly with softer metal ions.

The interaction with transition metals such as iron(III), copper(II), nickel(II), cobalt(II), and zinc(II) is anticipated to be robust. Studies on various substituted salicylic (B10762653) acids have demonstrated their capacity to form stable complexes with these metals. For instance, the complexation of iron(III) with several substituted salicylic acids has been investigated, revealing the formation of 1:1, 1:2, and 1:3 metal-ligand complexes nih.gov. The electronic effects of the substituents on the benzene (B151609) ring, such as the electron-donating or withdrawing nature, play a crucial role in the stability of these complexes nih.gov. The methylsulfanyl group at the 5-position is expected to influence the acidity of the phenolic proton and the carboxylate group, thereby modulating the stability of the resulting metal complexes.

With respect to Group 4 metals like titanium(IV) and zirconium(IV), the formation of complexes is also highly probable. Research on Schiff base ligands derived from isatin (B1672199) and 2-amino, 4-chloro benzoic acid has shown the formation of stable complexes with Ti(IV) and Zr(IV) rasayanjournal.co.in. Given that this compound possesses hard oxygen donor atoms, it is expected to form stable chelates with these hard metal ions.

The multifunctional nature of this compound allows for various coordination modes. The carboxylate group alone can coordinate to a metal ion in a monodentate, bidentate chelating, or bridging fashion ijesi.orgresearchgate.net. However, the presence of the adjacent hydroxyl group strongly favors a bidentate chelation mode, forming a stable six-membered ring with the metal center. This chelation is a common feature in the coordination chemistry of salicylic acid and its derivatives ijesi.org.

Beyond simple chelation, the ligand can also act as a bridging ligand to form polynuclear complexes. The carboxylate group can bridge two metal centers, while the hydroxyl group coordinates to one of them. This bridging can lead to the formation of one-dimensional chains, two-dimensional layers, or even three-dimensional metal-organic frameworks, depending on the metal ion and reaction conditions mdpi.com. While less common, the sulfur atom of the methylsulfanyl group could potentially engage in coordination, leading to more complex bridging modes, especially with metal ions that have a higher affinity for sulfur.

The hydroxyl and carboxylate groups are the primary sites of interaction with metal ions. Upon deprotonation, the phenolate (B1203915) oxygen and one of the carboxylate oxygens act as a bidentate chelating ligand mdpi.com. This chelation is a key factor in the high stability of salicylate-type metal complexes ijesi.org.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of these functional groups. In the free ligand, the O-H stretching vibration of the carboxylic acid and the C=O stretching vibration are characteristic. Upon coordination to a metal ion, the O-H band disappears, and the C=O stretching frequency shifts, typically to a lower wavenumber, indicating the involvement of the carboxylate group in bonding researchgate.net. The difference between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate group can provide insight into its coordination mode (monodentate, bidentate, or bridging) researchgate.net. The coordination of the hydroxyl group is often confirmed by the appearance of a new band corresponding to the M-O (phenolic) stretching vibration in the far-IR region.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several standard methods. A common approach involves the reaction of a soluble salt of the desired metal (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, often an alcohol or a mixture of alcohol and water nih.govresearchgate.net. The reaction is typically carried out under reflux, and the pH may be adjusted to facilitate the deprotonation of the ligand and the formation of the complex rasayanjournal.co.in. The resulting metal complex often precipitates from the solution upon cooling or addition of a less polar solvent.

Characterization of the synthesized complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis (C, H, N, S) is used to determine the empirical formula of the complex and, consequently, the metal-to-ligand stoichiometry. Molar conductivity measurements in a suitable solvent can distinguish between electrolytic and non-electrolytic complexes nih.gov.

Spectroscopic methods are crucial for elucidating the structure of the complexes.

Infrared (IR) Spectroscopy: As mentioned earlier, IR spectroscopy helps to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the hydroxyl and carboxylate groups upon complexation researchgate.net.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The d-d electronic transitions for transition metal complexes are particularly informative in this regard nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The disappearance of the acidic proton signals (from -COOH and -OH) and shifts in the signals of the aromatic protons and the methylsulfanyl group protons upon complexation provide evidence of coordination .

Mass Spectrometry: This technique can be used to determine the molecular weight of the complex and provide information about its fragmentation pattern.

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), can be employed to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules nih.gov.

Influence of Ligand Structure on Complex Geometry and Stability

The structure of the this compound ligand has a significant impact on the geometry and stability of its metal complexes. The rigid benzene ring and the preferred bidentate chelation through the hydroxyl and carboxylate groups impose constraints on the possible coordination geometries. For transition metal ions, octahedral, tetrahedral, and square planar geometries are commonly observed, depending on the metal ion, its oxidation state, and the stoichiometry of the complex researchgate.netnih.gov.

The electronic properties of the methylsulfanyl (-SCH₃) group at the 5-position are expected to influence the stability of the metal complexes. The methylsulfanyl group is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. This can affect the pKa values of the carboxylic acid and hydroxyl groups, which in turn influences the stability constants of the metal complexes. Generally, substituents that increase the basicity of the coordinating atoms lead to the formation of more stable complexes. The stability of metal complexes with substituted salicylic acids has been shown to correlate with the electronic nature of the substituents nih.gov.

Applications in Materials Science and Surface Chemistry

Utilization in Atomic Layer Deposition (ALD) Processes as Inhibitors

While the specific use of 2-Hydroxy-5-(methylsulfanyl)benzoic acid as an inhibitor in Atomic Layer Deposition (ALD) is not extensively documented in publicly available research, the foundational principles of using benzoic acid derivatives for this purpose are well-established. ALD is a thin-film deposition technique that relies on sequential, self-limiting surface reactions. The ability to selectively block deposition on certain areas of a substrate is crucial for the fabrication of advanced microelectronics. This selective inhibition is often achieved by forming self-assembled monolayers (SAMs) that passivate the surface against ALD precursor adsorption.

The effectiveness of a benzoic acid-based inhibitor is intrinsically linked to the chemistry of the monolayer it forms on the substrate surface. The carboxylate headgroup of the molecule anchors it to the surface, and the nature of this bond, along with the packing density and orientation of the molecules in the monolayer, dictates the blocking efficacy. For benzoic acid derivatives, the blocking capability is not solely dependent on creating a hydrophobic surface but is significantly influenced by the coordination chemistry at the interface.

The coordination state of the carboxylate headgroup with the metal atoms of the substrate is a critical factor in determining the quality of the inhibitory monolayer. The carboxylate group can bind to surface metal atoms in several modes, primarily monodentate and bidentate (chelating or bridging) fashions. Research on other benzoic acid derivatives on substrates like cobalt has shown that a higher prevalence of bidentate coordination is correlated with more effective inhibition of ALD. mdpi.com This is because the bidentate linkage provides a more stable and robust anchoring of the inhibitor molecule to the surface, leading to a more densely packed and resilient monolayer that can better withstand the conditions of the ALD process. The specific coordination states of this compound on substrates like SnO₂ and cobalt would depend on the surface chemistry of the substrate and the electronic effects of the hydroxyl and methylsulfanyl substituents.

Role in Interfacial Charge-Transfer Transitions (ICTTs) in Semiconductors

Interfacial charge-transfer transitions (ICTTs) at the interface between organic molecules and inorganic semiconductors are a subject of significant interest for applications in solar energy conversion and sensing. These transitions involve the photo-induced transfer of an electron from the organic molecule (donor) to the conduction band of the semiconductor (acceptor), or vice versa, creating a charge-separated state.

For an efficient ICTT to occur, the organic molecule must be in close electronic communication with the semiconductor surface. This is typically achieved through chemisorption, where a strong chemical bond is formed between the molecule and the semiconductor. In the case of this compound, the carboxylic acid group serves as the primary anchoring group, forming a stable linkage with metal oxide nanoparticles such as tin oxide (SnO₂). The chemisorption process involves the deprotonation of the carboxylic acid to form a carboxylate, which then coordinates to the metal centers on the nanoparticle surface. This direct bonding facilitates the overlap of the molecular orbitals of the organic adsorbate with the electronic bands of the semiconductor, a prerequisite for charge transfer.

The energy and intensity of the ICTT absorption band can be tuned by modifying the chemical structure of the organic molecule, particularly through the introduction of substituent groups on the aromatic ring. Electron-donating groups tend to raise the energy of the highest occupied molecular orbital (HOMO) of the molecule. In the context of charge transfer to an n-type semiconductor like SnO₂, this would lead to a lower energy (red-shifted) ICTT band, allowing for the absorption of a broader range of the solar spectrum. semanticscholar.org

For this compound, both the hydroxyl (-OH) and the methylsulfanyl (-SCH₃) groups are generally considered to be electron-donating. The presence of these two groups would be expected to significantly influence the ICTT properties when the molecule is adsorbed on a semiconductor surface. The precise position and intensity of the ICTT band would be determined by the combined electronic effects of these substituents on the HOMO level of the molecule and the strength of the electronic coupling with the semiconductor's conduction band.

Integration into Polymeric Materials

The incorporation of functional small molecules like this compound into polymer matrices is a versatile strategy for developing new materials with tailored properties. The functional groups of the molecule can impart specific chemical or physical characteristics to the resulting polymer composite or copolymer.

Copolymerization with Polycarboxylic Acids and Other Hydroxycarboxylic Acids

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable candidate for step-growth polymerization, specifically through polycondensation reactions. This allows for its incorporation into polyester (B1180765) chains, forming copolymers with a variety of other monomers, including polycarboxylic acids and other hydroxycarboxylic acids.

The copolymerization process would typically involve the reaction of the hydroxyl group of this compound with the carboxylic acid groups of a comonomer, or vice versa. For instance, when copolymerized with a dicarboxylic acid, such as adipic acid or terephthalic acid, the this compound unit would be integrated into the polyester backbone. The general reaction scheme for the formation of a polyester is the repeated esterification between a diol and a dicarboxylic acid. In this context, this compound can act as a monomer that introduces specific functionalities into the polymer chain.

Similarly, it can be copolymerized with other hydroxycarboxylic acids, like lactic acid or glycolic acid, which are well-known building blocks for biodegradable polyesters. The resulting copolymers would possess a combination of properties derived from each monomer unit. The presence of the aromatic ring from the this compound moiety would be expected to enhance the thermal stability and mechanical strength of the resulting polymer compared to purely aliphatic polyesters. The methylsulfanyl group (-SCH3) is a unique feature that could impart specific properties, such as a higher refractive index or altered surface energy, to the resulting copolymer.

While specific research on the copolymerization of this compound is not extensively documented in the provided search results, the principles of polyester chemistry strongly support its potential as a comonomer. The reactivity of its hydroxyl and carboxyl groups is analogous to that of other well-studied hydroxybenzoic acids used in the synthesis of high-performance polymers.

Formation of Environmentally Degradable and Biosorbable Polymers

The development of environmentally degradable and biosorbable polymers is a critical area of materials science, driven by the need to reduce plastic waste and for biomedical applications. Polymers based on hydroxybenzoic acids, such as salicylic (B10762653) acid, have shown promise in this regard. nih.gov The structure of this compound suggests that polymers derived from it could also exhibit these desirable degradation properties.

The ester linkages in polyesters are susceptible to hydrolysis, which is the primary mechanism for the degradation of many biodegradable polymers. The rate of hydrolysis can be influenced by the chemical structure of the polymer, including the presence of specific functional groups. The introduction of a sulfur atom, in the form of the methylsulfanyl group, could potentially influence the degradation kinetics of polymers incorporating this compound. For instance, research on thiosalicylic acid-based copolyesters has indicated that the presence of a thiophenol ester bond can lead to good closed-loop recyclability and hydrolytic degradability. researchgate.net

Polymers and nanoparticles built from salicylic acid have been investigated for their degradable nature. york.ac.uk These polymers can break down into smaller, non-toxic molecules that can be absorbed or eliminated by biological systems. Given the structural similarity, it is plausible that polymers derived from this compound would also be biodegradable. The degradation products would include the parent monomer or its derivatives, which would then need to be assessed for their biocompatibility. The biodegradation of a related compound, p-hydroxybenzoic acid, has been studied in various microorganisms, indicating that the basic aromatic structure can be metabolized in biological systems. deswater.com

The potential for creating degradable polymers from this compound opens up possibilities for its use in applications such as controlled drug release, temporary medical implants, and environmentally friendly packaging materials. Further research would be necessary to fully characterize the degradation behavior and biocompatibility of polymers derived from this specific compound.

Structure Activity Relationship Sar Investigations Chemical Aspects

Impact of Substituent Modifications on Molecular Interactions

The biological activity of 2-Hydroxy-5-(methylsulfanyl)benzoic acid is intricately linked to its specific substitution pattern. Modifications to the sulfur-containing group, the hydroxyl group, or the carboxyl group can significantly alter the compound's interactions with biological targets.

The methylsulfanyl (-SCH₃) group at the 5-position of the benzoic acid ring is a key determinant of the molecule's properties. The oxidation state of the sulfur atom is particularly important. The antioxidative activities of sulfur-containing compounds often follow a trend where more reduced forms are stronger antioxidants. nih.gov The nature and size of substituents in this position influence how the molecule occupies hydrophobic pockets within target proteins. nih.gov

In a related series of 2-(arylthio)benzoic acid inhibitors, a sulfur-oxygen interaction was explored as a bioisosteric replacement for an intramolecular hydrogen bond, demonstrating the versatile role sulfur can play in molecular design. researchgate.net Furthermore, the introduction of different substituents on the benzene (B151609) ring can lead to additional Van der Waals interactions, which can enhance binding potency. nih.gov For instance, oxidation of the methylsulfanyl group to a methylsulfonyl (-SO₂CH₃) group, as seen in 2-hydroxy-5-(methylsulfonyl)benzoic acid, alters the electronic properties and steric bulk at the 5-position, which would be expected to change its binding characteristics. uni.lu

| Compound | Functional Group at C5 | Oxidation State | Potential Impact on Interaction |

|---|---|---|---|

| This compound | -SCH₃ (Methylsulfanyl) | Sulfide (B99878) | Occupies hydrophobic pockets; potential for antioxidant activity in reduced form. nih.govnih.gov |

| 2-Hydroxy-5-(methylsulfonyl)benzoic acid | -SO₂CH₃ (Methylsulfonyl) | Sulfone | Increases polarity and steric bulk, altering electronic properties and binding interactions. uni.lu |

The hydroxyl (-OH) and carboxyl (-COOH) groups of the salicylic (B10762653) acid scaffold are fundamentally important for molecular recognition. The carboxyl group, in particular, is often crucial for establishing strong, conserved hydrogen bonds with key amino acid residues, such as Arginine, in the binding sites of target proteins. nih.gov Studies on other benzoic acid derivatives have confirmed that the interactions of the negatively charged carboxylate are essential for inhibitor activity. nih.gov

Modification of these groups typically leads to a significant change in activity. For example, converting the carboxylic acid to its methyl ester, forming methyl 2-hydroxy-5-(methylsulfanyl)benzoate, neutralizes the negative charge and removes a key hydrogen bond donor. chemsynthesis.com This type of modification is sometimes employed as a prodrug strategy to improve cell permeability, with the ester being hydrolyzed back to the active carboxylic acid within the cell. researchgate.net The hydroxyl group also participates in hydrogen bonding, and its position relative to the carboxyl group is critical for establishing the specific interactions required for biological effect. acs.org

Structure-Based Design Principles for Analogues

The development of analogues of this compound is guided by structure-based design principles aimed at optimizing interactions with specific biological targets. A primary strategy involves designing scaffolds that preserve essential interactions while exploring new ones. nih.gov

Key design principles include:

Preservation of Key Hydrogen Bonds : The 2,5-substituted benzoic acid scaffold is often designed to ensure the carboxyl group maintains a crucial hydrogen bond with a specific residue, such as Arg263 in the Mcl-1 protein. nih.gov

Exploitation of Hydrophobic Pockets : The substituent at the 5-position is varied in nature and size to optimally occupy hydrophobic pockets in the target's binding site. The binding mode of these compounds is highly dependent on the introduced substituent. nih.gov

Bioisosteric Replacement : Functional groups can be replaced with other groups that have similar physical or chemical properties to improve potency or other characteristics. For example, a sulfur-oxygen interaction can be used to replace an intramolecular hydrogen bond, creating a new class of inhibitors. researchgate.net

Addition of Substituents for van der Waals Contacts : The strategic addition of substituents, such as chlorine or a phenyl group, to the aromatic ring can introduce new van der Waals interactions with the target, thereby increasing binding affinity. nih.gov

These principles highlight the complex nature of molecular recognition and the challenges involved in the structure-based design of inhibitors for protein-protein interactions. nih.gov

Comparative Studies with Analogous Benzoic Acid Derivatives

Comparing this compound to other benzoic acid derivatives provides valuable context for its structure-activity relationship. The core benzoic acid scaffold is found in numerous compounds with diverse biological activities, where the type and position of substituents dictate the specific effect. iomcworld.comontosight.ai

For example, in a study of 5-acetamido-2-hydroxy benzoic acid derivatives, modifying the acetamide (B32628) group at the 5-position by replacing a methyl with larger groups like phenyl or benzyl (B1604629) was aimed at increasing selectivity for the COX-2 enzyme. mdpi.com This demonstrates that, similar to the methylsulfanyl group, the substituent at the C5 position is a critical modulator of activity and selectivity.

Another relevant comparison is with 2-(arylthio)benzoic acids, which were developed as FTO protein inhibitors. researchgate.net In this series, a sulfur atom links an aryl group to the benzoic acid core at the 2-position, and the presence of a chlorine atom was found to be critical for binding. researchgate.net This contrasts with this compound, where the sulfur-containing moiety is at the 5-position and not directly attached to a second aryl ring. These comparisons underscore that the specific placement and chemical nature of each substituent on the benzoic acid ring are crucial for determining the resulting biological activity profile.

| Compound Class | Key Structural Feature | Observed SAR Finding | Reference |

|---|---|---|---|

| This compound Analogs | -SCH₃ group at C5 | Substituent at C5 occupies a hydrophobic pocket; its nature and size affect binding mode. | nih.gov |

| 5-Acetamido-2-hydroxy benzoic acid Analogs | -NHCOCH₃ group at C5 | Increasing the size of the acyl group (e.g., to benzoyl) can increase selectivity for specific enzyme targets (COX-2). | mdpi.com |

| 2-(Arylthio)benzoic acid Analogs | Aryl-S- group at C2 | A sulfur-oxygen interaction can serve as a bioisosteric replacement for a hydrogen bond. Specific atoms (e.g., chlorine) can be critical for binding. | researchgate.net |

Biochemical Transformations and Analogues Chemical Focus

Role in Methionine Metabolism Pathways (Chemical Conversions)

While 2-Hydroxy-5-(methylsulfanyl)benzoic acid is not a canonical intermediate in the primary methionine metabolic pathway, its structure suggests potential intersections with this crucial biochemical cycle through several plausible chemical conversions. The core of methionine metabolism revolves around the synthesis and utilization of S-adenosylmethionine (SAM), a universal methyl donor.

One potential biotransformation of this compound is S-demethylation . This reaction would remove the methyl group from the sulfur atom, yielding 2-hydroxy-5-mercaptobenzoic acid. This conversion is analogous to the demethylation of various aryl methyl ethers and sulfides, a process that can be catalyzed by certain enzymes. The resulting thiol compound could then potentially enter pathways involved in sulfur metabolism.

Another hypothetical conversion involves the oxidation of the methylsulfanyl group . The sulfur atom in this compound can be oxidized to a sulfoxide (B87167), forming 2-hydroxy-5-(methylsulfinyl)benzoic acid, and further to a sulfone, yielding 2-hydroxy-5-(methylsulfonyl)benzoic acid. Such sulfoxidation reactions are common metabolic fates for sulfur-containing xenobiotics and are often mediated by cytochrome P450 monooxygenases. These oxidized metabolites would have altered polarity and could be further processed for excretion.

Although not a direct participant, the chemical transformations of this compound can be conceptually linked to methionine metabolism, which is central to the provision of methyl groups and sulfur atoms for various biosynthetic and detoxification pathways.

Biosynthesis of Related Organosulfur Compounds (Chemical Steps)

The biosynthesis of this compound itself is not well-established. However, its structure suggests potential biosynthetic origins from precursors within the shikimate pathway, which is responsible for the synthesis of aromatic amino acids and other aromatic compounds in plants and microorganisms. Salicylic (B10762653) acid (2-hydroxybenzoic acid) is a known product of this pathway, derived from chorismate.

A plausible biosynthetic route could involve the introduction of a sulfur-containing functional group onto a salicylic acid precursor. This could theoretically occur through the reaction of a precursor with a sulfur donor, such as cysteine or a derivative. Subsequent methylation of the resulting thiol would lead to the methylsulfanyl group.

Conversely, this compound could serve as a precursor for other organosulfur compounds. For instance, the aforementioned S-demethylation to 2-hydroxy-5-mercaptobenzoic acid would provide a reactive thiol group. This thiol could then undergo various conjugation reactions, for example, with glutathione, a key molecule in detoxification and cellular redox balance.

Furthermore, the aromatic ring of this compound could be subject to further enzymatic modifications, such as hydroxylation, leading to the formation of more complex organosulfur phenols. The specific enzymes and precise chemical steps for these transformations would require further investigation, but they represent biochemically plausible pathways for the synthesis of a variety of related organosulfur compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-5-(methylsulfanyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by functionalization of the sulfanyl group. For example, methyl salicylate derivatives are acylated to introduce the methylsulfanyl moiety, followed by hydrolysis to yield the carboxylic acid group. Reaction optimization involves adjusting catalysts (e.g., AlCl₃ for acylation), solvent polarity, and temperature to improve yield (e.g., 62% achieved in related salicylic acid derivatives via controlled coupling reactions) .

- Key Challenges : Competing side reactions (e.g., over-acylation) require precise stoichiometric control. Purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm aromatic proton environments and substituent positions (e.g., downfield shifts for hydroxyl and sulfanyl groups).

- FT-IR : Peaks at ~2500–3300 cm⁻¹ (O-H stretching) and ~1680 cm⁻¹ (C=O of carboxylic acid) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion [M+H]⁺ at m/z calculated for C₉H₁₀O₃S) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model the molecule. Calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges to predict reactivity.